molecular formula C21H21NO5 B490928 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 339310-85-9

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B490928
CAS RN: 339310-85-9
M. Wt: 367.4g/mol
InChI Key: HHKDAWVABKVBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied in recent years due to its potential applications in various fields of science, particularly in medicine and pharmacology. This compound is known for its unique chemical structure and its ability to interact with different biological systems, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of certain enzymes and proteins in the body, which are responsible for the growth and proliferation of cancer cells. It also interacts with various receptors in the body, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one are complex and involve the regulation of various biological systems in the body. This compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further research in these areas.

Advantages and Limitations for Lab Experiments

The advantages of using 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its unique chemical structure, which allows for precise interactions with biological systems. However, the limitations of using this compound in lab experiments include the potential for toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new cancer treatments based on this compound, which could be more effective and less toxic than current treatments. Another direction is the exploration of the anti-inflammatory and antioxidant properties of this compound, which could have applications in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with different biological systems.

Synthesis Methods

The synthesis of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of benzaldehyde with ethyl acetoacetate, followed by the addition of 3,4-dimethoxyphenylhydrazine and acetic anhydride. The product is then purified through recrystallization to obtain a pure form of the compound.

Scientific Research Applications

The unique chemical structure of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has made it a subject of extensive research in various fields of science. In medicine, this compound has been studied for its potential applications in cancer treatment, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, due to its ability to reduce inflammation in the body.

properties

IUPAC Name

3-acetyl-1-benzyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13(23)18-19(15-9-10-16(26-2)17(11-15)27-3)22(21(25)20(18)24)12-14-7-5-4-6-8-14/h4-11,19,24H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDAWVABKVBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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